



Application Notes and Protocols for the Detection of Satratoxin H

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Satratoxin H	
Cat. No.:	B1236176	Get Quote

Introduction

Satratoxin H is a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, often found in water-damaged buildings.[1][2] Its presence is a significant concern for indoor air quality and public health due to its high toxicity.[1][2] Accurate and sensitive detection of Satratoxin H in environmental and biological samples is crucial for risk assessment and toxicological studies. This document provides detailed application notes and protocols for the detection of Satratoxin H using advanced analytical techniques, primarily High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). These methods are essential for researchers, scientists, and drug development professionals working on mycotoxin analysis.

Application Note 1: Quantitative Analysis of Satratoxin H by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a definitive and highly sensitive method for the identification and quantification of **Satratoxin H**.[3][4] Its high selectivity allows for the detection of trace levels of the toxin in complex matrices such as indoor air samples, building materials, and biological fluids.[1][5][6] The method relies on chromatographic separation of the analyte followed by its specific detection based on its mass-to-charge ratio.[7]

Key Performance Characteristics



The performance of HPLC-MS/MS for mycotoxin analysis is characterized by its low detection limits and high accuracy. For **Satratoxin H** and the closely related Satratoxin G, concentrations in the low nanogram per cubic meter (ng/m³) range have been successfully quantified in air samples.[1][2]

Parameter	Typical Value	Matrix	Reference
Satratoxin H Concentration	0.43 ng/m³	Indoor Air	[1][2]
Satratoxin G Concentration	0.25 ng/m³	Indoor Air	[1][2]
Limit of Quantification (LOQ)	0.25 - 10 ng/mL	Betel Nut Extract	[7]
Limit of Detection (LOD)	5 - 20 ng/mL	Betel Nut Extract	[7]
Recovery	70.1 - 113.9%	Betel Nut	[7]

Note: Data for LOQ, LOD, and Recovery are for a multi-mycotoxin method and serve as an example of typical performance.

Experimental Workflow: HPLC-MS/MS

The general workflow for **Satratoxin H** analysis involves sample collection, extraction, and instrumental analysis.



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Caption: Workflow for Satratoxin H detection using HPLC-MS/MS.

Detailed Protocol: HPLC-MS/MS Analysis

This protocol is a representative method for the analysis of **Satratoxin H** in environmental samples.

- 1. Sample Preparation (Air Filter Sample)
- Carefully remove the air sampling filter from its cassette.
- Place the filter in a clean polypropylene tube.
- Add 10 mL of an extraction solvent (e.g., acetonitrile/methanol/water, 70:10:20, v/v/v).[7]
- Vortex the mixture for 3 minutes, followed by ultrasonic-assisted extraction for 10 minutes.
- Centrifuge the tube at 3000 rpm for 15 minutes.[7]
- Transfer the supernatant to a new tube.
- (Optional Clean-up) For complex matrices, pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) to remove interferences.[7][8] Elute the mycotoxins with an appropriate solvent like 95% methanol.[7]
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume (e.g., 200 μL) of the initial mobile phase.
- 2. HPLC-MS/MS Conditions
- HPLC System: Agilent 1290 Infinity II or equivalent.
- Column: Phenomenex Kinetex Polar C18 (2.1 x 100 mm, 2.6 μm) or equivalent.[7]
- Mobile Phase A: Water with 0.1% formic acid.[7]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]



• Flow Rate: 0.3 mL/min.[7]

Column Temperature: 40°C.[7]

• Injection Volume: 10 μL.[7]

• Gradient Elution:

0-1 min: 5% B

o 1-7 min: 50-85% B

o 7-11 min: 100% B

11-15 min: 5% B (re-equilibration)[7]

Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.[7]

• Ionization Source: Electrospray Ionization (ESI), positive mode.

Scan Mode: Multiple Reaction Monitoring (MRM).

• Key MRM Transition for Satratoxins: For detection, monitor the precursor ion [M+NH₄]⁺ and its characteristic product ions.[1] Specific mass transitions must be determined by infusing a pure standard of **Satratoxin H**.

3. Data Analysis

- Generate a calibration curve using a series of known concentrations of Satratoxin H standards.
- Integrate the peak area for the Satratoxin H MRM transition in both the standards and the samples.
- Quantify the amount of Satratoxin H in the samples by interpolating their peak areas on the calibration curve.





Application Note 2: Screening of Satratoxin H using Competitive ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical method for the rapid screening of mycotoxins. [9][10] For small molecules like **Satratoxin H**, a competitive ELISA format is typically employed. This method is cost-effective, suitable for highthroughput screening, and requires less extensive sample clean-up compared to chromatographic methods.[10] An ELISA was successfully developed for Satratoxin G with a detection limit of 100 pg/mL, demonstrating the format's high sensitivity.[11]

Principle of Competitive ELISA

In a competitive ELISA, free toxin in the sample competes with a toxin-enzyme conjugate for a limited number of binding sites on an antibody coated onto a microplate well. A lower signal (less color) indicates a higher concentration of the toxin in the sample, as it has outcompeted the enzyme-labeled toxin for antibody binding.[9]

Parameter	Typical Value	Toxin	Reference
Limit of Detection (LOD)	100 pg/mL	Satratoxin G	[11]
Limit of Detection (LOD)	0.03 ng/mL	Ochratoxin A	[12]
Dynamic Range	0.06 - 0.6 ng/mL	Ochratoxin A	[12]

Note: Data for Ochratoxin A is provided to illustrate the typical performance of modern mycotoxin ELISA kits.

Experimental Workflow: Competitive ELISA

Caption: Principle of competitive ELISA for **Satratoxin H** detection.

Detailed Protocol: Competitive ELISA

This protocol outlines the general steps for performing a competitive ELISA for **Satratoxin H**.



1. Reagent Preparation

- Prepare wash buffer (e.g., PBS with 0.05% Tween-20).
- Prepare blocking buffer (e.g., 1% BSA in PBS).
- Dilute standards, controls, and samples to the appropriate concentration in assay buffer.
- Dilute the **Satratoxin H**-enzyme (e.g., HRP) conjugate as specified by the kit manufacturer.
- 2. Assay Procedure[10][13]
- Add 100 μL of standards, controls, or prepared samples to the appropriate wells of the antibody-coated microplate.
- Add 100 μL of the diluted Satratoxin H-HRP conjugate to each well.
- Incubate the plate at room temperature for 30-60 minutes. Cover the plate to avoid direct light.
- Wash the plate: Aspirate the contents of the wells. Wash the plate 3-5 times with wash buffer, ensuring all liquid is removed after the final wash.
- Add 100 μL of substrate reagent (e.g., TMB) to each well.
- Incubate at room temperature for 10-20 minutes in the dark. A blue color will develop.
- Add 100 μL of stop solution (e.g., 1M H₂SO₄) to each well. The color will change from blue to yellow.
- Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
- 3. Data Analysis
- Calculate the average absorbance for each set of standards, controls, and samples.



- Calculate the percentage of binding (%B/B₀) for each standard and sample using the formula: (%B/B₀) = (Absorbance of Standard or Sample / Absorbance of Zero Standard) * 100.
- Plot a standard curve of %B/B₀ versus the logarithm of the **Satratoxin H** concentration for the standards.
- Determine the concentration of **Satratoxin H** in the samples by interpolating their %B/B₀ values on the standard curve.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Detection of Satratoxin H]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236176#satratoxin-h-detection-using-advanced-analytical-techniques]

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